[(3-Nitrobenzyl)thio]acetic acid
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Description
Physical and Chemical Properties Analysis
The physical and chemical properties of a similar compound, [(4-methoxy-3-nitrobenzyl)thio]acetic acid, include a solid physical state, storage at room temperature, a predicted boiling point of 470.2° C at 760 mmHg, a predicted density of 1.4 g/cm3, and a predicted refractive index of n20D 1.61 .Scientific Research Applications
Organic Synthesis Applications
Nitrobenzyl derivatives have been extensively explored in organic synthesis, particularly as photocleavable protecting groups. For instance, the study of photoremovable protecting groups derived from meso-substituted BODIPY dyes, which release acetic acid upon irradiation with green wavelengths, highlights the role of nitrobenzyl-based systems in developing novel photocaging strategies. These photocages, offering superior optical properties, present an alternative to conventional o-nitrobenzyl photocage systems and could be relevant for "[(3-Nitrobenzyl)thio]acetic acid" in terms of photo-induced release mechanisms for targeted molecule delivery or activation (Goswami et al., 2015).
Photochemical Applications
The photochemistry of nitrobenzylidene acetals, including their photolysis leading to the efficient release of protected diols, is another area of significant interest. This research indicates the utility of nitrobenzyl derivatives in photochemical applications, where controlled release of substrates or reagents can be achieved through light-induced reactions. These findings might suggest potential pathways for "this compound" in photochemically driven synthetic processes or as part of light-activated release systems (Šebej et al., 2009).
Materials Science and Sensitization
Nitrobenzyl derivatives have also been evaluated as sensitizers for luminescence in rare earth complexes, demonstrating the ability to influence the photophysical properties of materials through chemical modification. The study on thiophenyl-derivatized nitrobenzoic acid ligands as sensitizers for Eu(III) and Tb(III) luminescence exemplifies how nitrobenzyl-related compounds can contribute to the development of luminescent materials with enhanced quantum yields and stability. Such applications could be relevant to "this compound" in designing new materials or sensors with specific optical properties (Viswanathan & Bettencourt-Dias, 2006).
Properties
IUPAC Name |
2-[(3-nitrophenyl)methylsulfanyl]acetic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO4S/c11-9(12)6-15-5-7-2-1-3-8(4-7)10(13)14/h1-4H,5-6H2,(H,11,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ARWBWQQQEPNYEI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])CSCC(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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